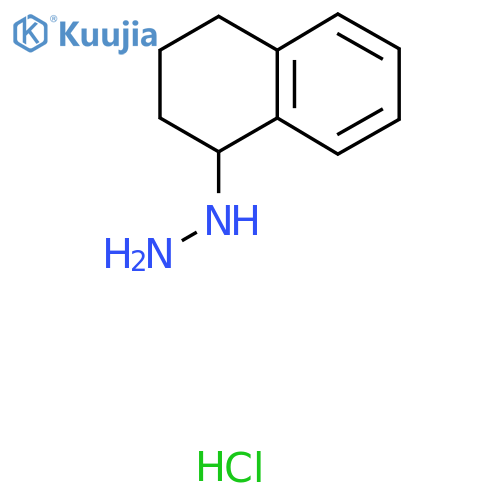Cas no 2408970-26-1 ((1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride)

2408970-26-1 structure
商品名:(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride 化学的及び物理的性質
名前と識別子
-
- EN300-7470702
- (1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride
- ZB1253
- 2408970-26-1
- (1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride
-
- インチ: 1S/C10H14N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-2,4,6,10,12H,3,5,7,11H2;1H
- InChIKey: LFPFBVOJFFMGOA-UHFFFAOYSA-N
- ほほえんだ: Cl.N(C1C2C=CC=CC=2CCC1)N
計算された属性
- せいみつぶんしりょう: 198.0923762g/mol
- どういたいしつりょう: 198.0923762g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 147
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38Ų
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7470702-5.0g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 5.0g |
$373.0 | 2025-03-10 | |
| 1PlusChem | 1P028URO-2.5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 2.5g |
$363.00 | 2024-05-22 | |
| Aaron | AR028V00-250mg |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 250mg |
$113.00 | 2025-02-17 | |
| Enamine | EN300-7470702-0.25g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 0.25g |
$64.0 | 2025-03-10 | |
| Enamine | EN300-7470702-2.5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 2.5g |
$252.0 | 2025-03-10 | |
| Enamine | EN300-7470702-1.0g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 1.0g |
$129.0 | 2025-03-10 | |
| Enamine | EN300-7470702-0.5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazine hydrochloride |
2408970-26-1 | 95.0% | 0.5g |
$101.0 | 2025-03-10 | |
| 1PlusChem | 1P028URO-5g |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 5g |
$523.00 | 2024-05-22 | |
| 1PlusChem | 1P028URO-50mg |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 50mg |
$96.00 | 2024-05-22 | |
| Aaron | AR028V00-500mg |
(1,2,3,4-tetrahydronaphthalen-1-yl)hydrazinehydrochloride |
2408970-26-1 | 95% | 500mg |
$164.00 | 2025-02-17 |
(1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride 関連文献
-
Yoshiteru Itagaki,Ramakant M. Kadam,Anders Lund,Einar Sagstuen,Janina Goslar Phys. Chem. Chem. Phys., 2000,2, 37-42
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
-
Amitabh Jha,Ajaya B. Naidu,Ashraf M. Abdelkhalik Org. Biomol. Chem., 2013,11, 7559-7565
2408970-26-1 ((1,2,3,4-Tetrahydronaphthalen-1-yl)hydrazine hydrochloride) 関連製品
- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)
- 2005806-71-1(tert-butyl N-[3-(1-methyl-1H-pyrazol-5-yl)-3-oxopropyl]carbamate)
- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)
- 1343960-81-5((3-CHLORO-4-FLUOROPHENYL)(FURAN-3-YL)METHANOL)
- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 2490314-31-1(2-(3R,4S)-3-cyclopropylpiperidin-4-ylacetic acid hydrochloride)
- 68155-51-1(3,4-Bis(isopropyl)phenyl Diphenyl Phosphate)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2172457-51-9(3-3-ethoxy-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methylbutanamido-2-methylpropanoic acid)
推奨される供給者
江苏科伦多食品配料有限公司
ゴールドメンバー
中国のサプライヤー
試薬

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Minglong (Xianning) Medicine Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Aoguang Biotechnology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海贤鼎生物科技有限公司
ゴールドメンバー
中国のサプライヤー
大量
